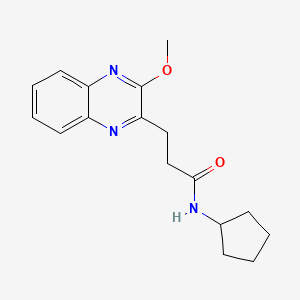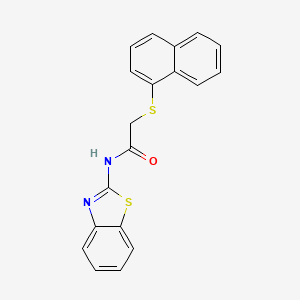![molecular formula C13H15N B5278327 1,2-dimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline CAS No. 5825-43-4](/img/structure/B5278327.png)
1,2-dimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline
Overview
Description
1,2-dimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline is a heterocyclic compound that belongs to the class of pyrroloquinolines. This compound is characterized by its fused ring structure, which includes a pyrrole ring fused to a quinoline system. It is of interest in various fields of chemistry and pharmacology due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-dimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5,6-dihydropyrrolo[3,2,1-ij]quinoline-1,2-diones with thiosemicarbazide, followed by the reaction with dimethyl acetylenedicarboxylate (DMAD) to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
1,2-dimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the pyrrole and quinoline rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrroloquinolines, dihydro derivatives, and quinoline derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1,2-dimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: It may be used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of 1,2-dimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline involves its interaction with specific molecular targets and pathways. For example, it has been studied as a potential dual inhibitor of blood coagulation factors Xa and XIa. The compound binds to these factors, inhibiting their activity and thereby preventing the formation of blood clots .
Comparison with Similar Compounds
Similar Compounds
5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline: This compound lacks the dimethyl substitutions present in 1,2-dimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline.
1,2,3,4-tetrahydroquinoline: This compound has a similar quinoline structure but differs in the degree of hydrogenation and the absence of the pyrrole ring.
Uniqueness
This compound is unique due to its specific fused ring structure and the presence of dimethyl groups, which can influence its chemical reactivity and biological activity. Its potential as a dual inhibitor of blood coagulation factors sets it apart from other similar compounds .
Properties
IUPAC Name |
2,3-dimethyl-1-azatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N/c1-9-10(2)14-8-4-6-11-5-3-7-12(9)13(11)14/h3,5,7H,4,6,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAYGQMSLWLLBBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2CCCC3=C2C1=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001211361 | |
| Record name | 5,6-Dihydro-1,2-dimethyl-4H-pyrrolo[3,2,1-ij]quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001211361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5825-43-4 | |
| Record name | 5,6-Dihydro-1,2-dimethyl-4H-pyrrolo[3,2,1-ij]quinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5825-43-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,6-Dihydro-1,2-dimethyl-4H-pyrrolo[3,2,1-ij]quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001211361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(2,3-dimethoxyphenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5278245.png)


![5-(4-chlorophenyl)-3-hydroxy-1-(2-methoxyethyl)-4-[4-(1-piperidinylsulfonyl)benzoyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5278265.png)
![1-(2-methyl-1H-imidazol-1-yl)-3-[4-(propan-2-yl)phenoxy]propan-2-ol](/img/structure/B5278272.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-prop-2-ynoxybenzamide](/img/structure/B5278286.png)
![methyl N-methyl-N-({5-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)glycinate](/img/structure/B5278291.png)
![N-(4-METHOXYPHENYL)-N-({N'-[(2E)-4-PHENYLBUTAN-2-YLIDENE]HYDRAZINECARBONYL}METHYL)BENZENESULFONAMIDE](/img/structure/B5278293.png)
![N-[2-(1-isopropylpiperidin-4-yl)ethyl]-3-methylbut-2-enamide](/img/structure/B5278300.png)
![4-{[4-(3-METHOXYPHENYL)PIPERAZINO]METHYL}-2-(2-METHYLPHENYL)-1,3-THIAZOLE](/img/structure/B5278301.png)
![N-[3-chloro-4-(1-pyrrolidinylcarbonyl)phenyl]-N-methylbenzenesulfonamide](/img/structure/B5278307.png)
![(Z)-2-(1H-benzimidazol-2-yl)-3-[3-bromo-4-[(4-nitrophenyl)methoxy]phenyl]prop-2-enenitrile](/img/structure/B5278324.png)
![N-[(E)-1-(4-fluorophenyl)-3-(4-nitroanilino)-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B5278330.png)
![N-ethyl-N-(1-ethylpropyl)-2-[3-oxo-1-(2-thienylmethyl)-2-piperazinyl]acetamide](/img/structure/B5278338.png)
